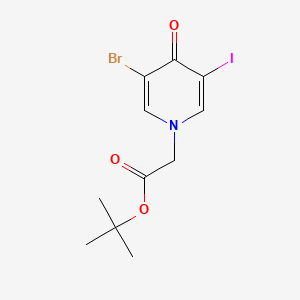

Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate

Description

Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate is a complex organic compound with the molecular formula C11H13BrINO3 and a molecular weight of 414.04 g/mol This compound is characterized by the presence of a pyridine ring substituted with bromine, iodine, and a tert-butyl ester group

Properties

Molecular Formula |

C11H13BrINO3 |

|---|---|

Molecular Weight |

414.03 g/mol |

IUPAC Name |

tert-butyl 2-(3-bromo-5-iodo-4-oxopyridin-1-yl)acetate |

InChI |

InChI=1S/C11H13BrINO3/c1-11(2,3)17-9(15)6-14-4-7(12)10(16)8(13)5-14/h4-5H,6H2,1-3H3 |

InChI Key |

PPRULZYPLANPLM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=C(C(=O)C(=C1)I)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate typically involves multiple steps. One common method includes the following steps :

Starting Material: The synthesis begins with the preparation of 3-amino-4-bromopyridine.

Bromination and Iodination: The amino group is protected, and the bromine and iodine atoms are introduced at the 3 and 5 positions of the pyridine ring, respectively.

Esterification: The resulting compound is then esterified with tert-butyl bromoacetate to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase yield and efficiency .

Chemical Reactions Analysis

Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate can be compared with other similar compounds, such as:

Tert-butyl bromoacetate: Used as an intermediate in organic synthesis and has similar ester functional groups.

3-bromo-4-oxo-pyridine derivatives: These compounds share the pyridine ring structure and bromine substitution but differ in other substituents.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and reactivity .

Biological Activity

Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

This structure features a dihydropyridine core, which is known for its diverse biological activities. The presence of bromine and iodine substituents enhances its reactivity and potential interactions with biological targets.

Recent studies have elucidated several mechanisms through which this compound exerts its biological effects:

- Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. In particular, it has shown promising results in inducing apoptosis in hypopharyngeal tumor cells (FaDu) through the activation of apoptotic pathways, outperforming standard chemotherapeutic agents like bleomycin in certain assays .

- Neurological Effects : The compound has been investigated for its potential neuroprotective properties. Its ability to inhibit acetylcholinesterase suggests a possible role in treating neurodegenerative diseases such as Alzheimer's . The presence of the piperidine moiety is believed to enhance its interaction with neurotransmitter receptors.

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

| Activity | Target/Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in FaDu cells | |

| Acetylcholinesterase Inhibition | Potential neuroprotective effects | |

| Cytotoxicity | Effective against various cancer lines |

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was administered to FaDu hypopharyngeal tumor cells. Results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The study concluded that this compound could serve as a lead for developing new anticancer therapies .

Case Study 2: Neuropharmacological Potential

Another investigation focused on the neuropharmacological aspects of the compound. It was found to exhibit significant inhibition of acetylcholinesterase activity, suggesting its potential usefulness in treating conditions characterized by cholinergic deficits, such as Alzheimer’s disease. The study highlighted the importance of further exploring its structure–activity relationship to optimize efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.